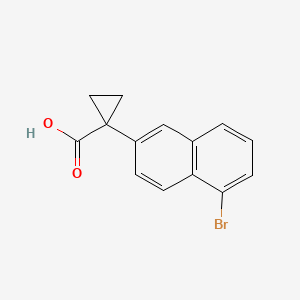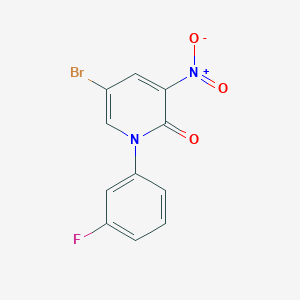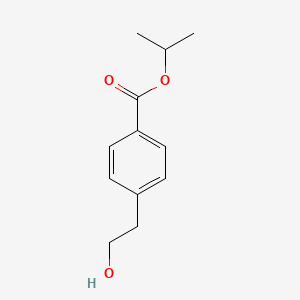
Isopropyl 4-(2-hydroxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4-(2-hydroxyethyl)benzoate is an organic compound with the molecular formula C12H16O3. . This compound is characterized by its ester functional group, which is derived from the reaction between benzoic acid and isopropanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 4-(2-hydroxyethyl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-(2-hydroxyethyl)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(2-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-(2-hydroxyethyl)benzoic acid and isopropanol.
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-(2-carboxyethyl)benzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 4-(2-hydroxyethyl)benzoic acid and isopropanol.
Oxidation: 4-(2-carboxyethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4-(2-hydroxyethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of isopropyl 4-(2-hydroxyethyl)benzoate involves its hydrolysis to release 4-(2-hydroxyethyl)benzoic acid and isopropanol. The hydroxyethyl group can interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The ester linkage allows for controlled release of the active components in biological systems .
Comparison with Similar Compounds
Similar Compounds
Isopropyl benzoate: Similar ester structure but lacks the hydroxyethyl group.
Ethyl 4-(2-hydroxyethyl)benzoate: Similar structure with an ethyl group instead of an isopropyl group.
Methyl 4-(2-hydroxyethyl)benzoate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 4-(2-hydroxyethyl)benzoate is unique due to the presence of both the isopropyl ester and hydroxyethyl groups, which confer distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
propan-2-yl 4-(2-hydroxyethyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(14)11-5-3-10(4-6-11)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
WIDHWQILWBCUKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



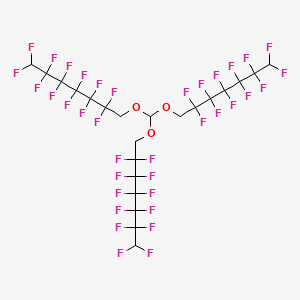





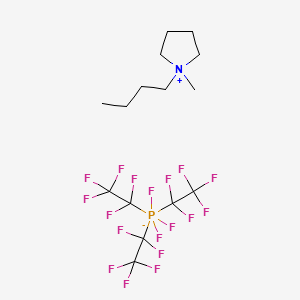

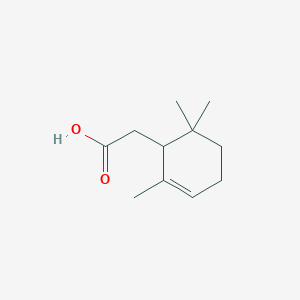
![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
